3-Thiophen-2-yl-3-(toluene-4-sulfonyl)-1-p-tolyl-propan-1-one
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Overview
Description
3-Thiophen-2-yl-3-(toluene-4-sulfonyl)-1-p-tolyl-propan-1-one is an organic compound that features a thiophene ring, a toluene sulfonyl group, and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophen-2-yl-3-(toluene-4-sulfonyl)-1-p-tolyl-propan-1-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.
Introduction of the Toluene Sulfonyl Group: The toluene sulfonyl group can be introduced via sulfonation reactions using reagents like toluene sulfonyl chloride.
Attachment of the p-Tolyl Group: The p-tolyl group can be attached through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the toluene groups.
Reduction: Reduction reactions could target the carbonyl group or the sulfonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiophene ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of pharmaceuticals or as a probe in biochemical studies.
Medicine: Investigation of its biological activity and potential therapeutic effects.
Industry: Use in the production of materials with specific properties, such as polymers or electronic materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as a pharmaceutical agent, it might interact with enzymes or receptors to exert its effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-Thiophen-2-yl-3-(toluene-4-sulfonyl)-1-phenyl-propan-1-one: Similar structure but with a phenyl group instead of a p-tolyl group.
3-Thiophen-2-yl-3-(benzene-4-sulfonyl)-1-p-tolyl-propan-1-one: Similar structure but with a benzene sulfonyl group instead of a toluene sulfonyl group.
Uniqueness
The uniqueness of 3-Thiophen-2-yl-3-(toluene-4-sulfonyl)-1-p-tolyl-propan-1-one lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(4-methylphenyl)sulfonyl-3-thiophen-2-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3S2/c1-15-5-9-17(10-6-15)19(22)14-21(20-4-3-13-25-20)26(23,24)18-11-7-16(2)8-12-18/h3-13,21H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQUXPNXAZTMFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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